2,4,6-trimethyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
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Overview
Description
2,4,6-trimethyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is an organic compound with a complex structure It is characterized by the presence of three methyl groups attached to the benzene ring and a sulfonamide group linked to an ethyl chain, which is further connected to a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 2,4,6-trimethylbenzenesulfonyl chloride with an appropriate amine, such as 2-(4-methylphenoxy)ethylamine, under basic conditions.
Introduction of the ethyl chain: The ethyl chain can be introduced through a nucleophilic substitution reaction, where the amine group reacts with an ethyl halide.
Final assembly: The final product is obtained by combining the intermediate compounds through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2,4,6-trimethyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its use in drug development, particularly for its potential therapeutic properties.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2,4,6-trimethyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trimethyl-N-(1-phenylethyl)benzenesulfonamide
- 2,4,6-trimethyl-N-(2-trifluoromethylbenzyl)benzenesulfonamide
- 2,4,6-trimethyl-N-(4-trifluoromethylbenzyl)benzenesulfonamide
Uniqueness
2,4,6-trimethyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is unique due to the presence of the methylphenoxy group, which can impart distinct chemical and biological properties. This structural feature may influence the compound’s reactivity, solubility, and interaction with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-13-5-7-17(8-6-13)22-10-9-19-23(20,21)18-15(3)11-14(2)12-16(18)4/h5-8,11-12,19H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRVGTMIBNSIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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